N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide

Vue d'ensemble

Description

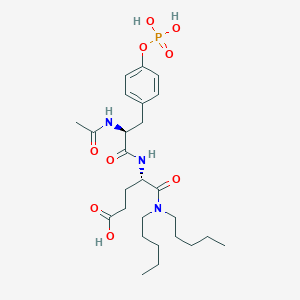

N-Acétyl-O-phosphono-Tyr-Glu Dipentylamide est un phosphopeptide synthétique connu pour ses effets inhibiteurs puissants sur le domaine SH2 de pp60c-src. Ce composé est caractérisé par sa structure unique, qui comprend un résidu de tyrosine acétylé qui est phosphorylé et lié à un résidu d'acide glutamique modifié avec des groupes dipentylamide .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de N-Acétyl-O-phosphono-Tyr-Glu Dipentylamide implique plusieurs étapes, en commençant par la protection des groupes fonctionnels sur les acides aminés. Le résidu de tyrosine est acétylé et phosphorylé, suivi du couplage de la tyrosine phosphorylée au résidu d'acide glutamique.

Méthodes de production industrielle : La production industrielle de ce composé suit généralement des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'utilisation de synthétiseurs peptidiques automatisés et de chromatographie liquide haute performance (HPLC) pour la purification. Les conditions de réaction sont optimisées pour assurer un rendement et une pureté élevés .

Analyse Des Réactions Chimiques

Types de réactions : N-Acétyl-O-phosphono-Tyr-Glu Dipentylamide subit diverses réactions chimiques, notamment :

Oxydation : Le résidu de tyrosine phosphorylé peut être oxydé dans des conditions spécifiques.

Réduction : Le composé peut être réduit pour éliminer le groupe phosphoryle.

Substitution : Les groupes dipentylamide peuvent être substitués par d'autres groupes amide dans des conditions appropriées

Réactifs et conditions courantes :

Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.

Réduction : Borohydrure de sodium ou autres agents réducteurs.

Substitution : Réactifs d'amine en conditions acides ou basiques

Principaux produits :

Oxydation : Dérivés oxydés de la tyrosine phosphorylée.

Réduction : Dérivés de tyrosine déphosphorylés.

Substitution : Peptides modifiés avec différents groupes amide

Applications De Recherche Scientifique

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide acts as a potent inhibitor of the pp60c-src SH2 domain, which plays a crucial role in various signaling pathways involved in cell growth and differentiation. Its ability to bind specifically to the src SH2 domain allows researchers to study the modulation of signaling pathways that are often dysregulated in cancer.

Key Applications

-

Signal Transduction Studies

- The compound is used to investigate the mechanisms of signal transduction mediated by src family kinases. By inhibiting the src SH2 domain, researchers can elucidate the downstream effects of src activation and its implications in oncogenesis.

-

Cancer Research

- This compound is employed in cancer biology to explore therapeutic targets. Its inhibitory action on the src kinase pathway has been linked to potential treatments for various cancers, including breast and colon cancers.

-

Peptide Interaction Studies

- This phosphopeptide serves as a model compound for studying peptide-ligand interactions, particularly those involving phosphotyrosine residues. These studies are essential for understanding protein-protein interactions that are critical for cellular function.

-

Mass Cytometry (CyTOF)

- The compound can be utilized in mass cytometry applications to analyze signaling pathways at the single-cell level, providing insights into cellular heterogeneity within tumors.

-

Vaccine Development

- Research has indicated potential applications in vaccine development, particularly in designing peptides that can elicit specific immune responses through targeted signaling pathways.

Case Study 1: Inhibition of Src Kinase Activity

A study conducted by Charifson et al. (1997) demonstrated that this compound effectively inhibited the activity of pp60c-src, leading to decreased cell proliferation in vitro. The results highlighted its potential as a therapeutic agent targeting src-related malignancies .

Case Study 2: Structural Analysis of Peptide Ligands

Pacofsky et al. (1998) performed a thermodynamic analysis of peptide ligands for the src SH2 domain, including this compound. Their findings provided insights into the binding affinities and structural characteristics necessary for effective inhibition of src kinases .

Mécanisme D'action

The compound exerts its effects by binding to the pp60c-src SH2 domain, thereby inhibiting its activity. This interaction disrupts the signaling pathways mediated by the SH2 domain, leading to altered cellular responses. The molecular targets include proteins involved in cell growth, differentiation, and survival .

Comparaison Avec Des Composés Similaires

- N-Acetyl-Leu-Glu-Val-Asp-7-amido-4-trifluoromethylcoumarin

- Poly(Glu, Tyr) sodium salt

- Poly(Glu, Ala, Tyr) sodium salt

- Tyr-Glu-Asn-(Pro-13C5,15N)-Arg-Asn-Val-Gly-Ser trifluoroacetate salt

- N-Acetyl-Asp-Glu-OH-15N2

- 1,5-Dansyl-Glu-Gly-Arg Chloromethyl Ketone, Dihydrochloride

- N-Acetyl-Asp-Glu-13C5-OH

Uniqueness: N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide is unique due to its specific inhibitory action on the pp60c-src SH2 domain, which is not commonly observed in other similar compounds. Its structure, featuring both acetylation and phosphorylation, along with the dipentylamide modification, contributes to its distinct biochemical properties .

Activité Biologique

N-Acetyl-O-phosphono-Tyr-Glu Dipentylamide (CAS No. 190078-50-3) is a phosphopeptide that has garnered attention for its role as a potent inhibitor of the pp60c-src SH2 domain. This compound is structurally characterized by the presence of an acetyl group, a phosphonate moiety, and a dipentylamide group attached to the tyrosine and glutamic acid residues. Its unique structure enables it to interact with various biological pathways, particularly those involving protein kinases and signal transduction.

- Molecular Formula : C26H42N3O9P

- Molecular Weight : 571.6 g/mol

- Structure : The compound features a phosphonated tyrosine (Tyr) and glutamic acid (Glu) linked to dipentylamide, enhancing its lipophilicity and cellular uptake.

This compound primarily functions by binding to the SH2 domain of the Src family kinases. This interaction inhibits the phosphorylation of tyrosine residues in target proteins, which is crucial for various signaling pathways involved in cell growth, differentiation, and survival.

Inhibition of Src Kinase Activity

Research indicates that this compound acts as a potent dipeptide inhibitor of the pp60c-src SH2 domain. The inhibition of Src kinase activity has significant implications in cancer research, as aberrant Src signaling is often associated with tumor progression and metastasis .

Case Studies and Experimental Findings

-

In Vitro Studies :

- In studies conducted on various cancer cell lines, this compound demonstrated effective inhibition of cell proliferation through its action on Src-mediated pathways.

- A specific study reported a dose-dependent reduction in cellular migration and invasion in breast cancer cells treated with this compound, highlighting its potential as an anti-metastatic agent .

-

Pharmacodynamics :

- The compound's pharmacological profile shows that it can effectively penetrate cell membranes due to its lipophilic nature, leading to enhanced bioavailability in cellular environments .

- Kinetic assays revealed that this compound exhibits competitive inhibition against ATP binding in Src kinase assays .

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

(4S)-4-[[(2S)-2-acetamido-3-(4-phosphonooxyphenyl)propanoyl]amino]-5-(dipentylamino)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H42N3O9P/c1-4-6-8-16-29(17-9-7-5-2)26(34)22(14-15-24(31)32)28-25(33)23(27-19(3)30)18-20-10-12-21(13-11-20)38-39(35,36)37/h10-13,22-23H,4-9,14-18H2,1-3H3,(H,27,30)(H,28,33)(H,31,32)(H2,35,36,37)/t22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMADZBIAOYLZDD-GOTSBHOMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN(CCCCC)C(=O)C(CCC(=O)O)NC(=O)C(CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCN(CCCCC)C(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)OP(=O)(O)O)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H42N3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301195085 | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

571.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

190078-50-3 | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=190078-50-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Acetyl-O-phosphono-L-tyrosyl-N,N-dipentyl-L-α-glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301195085 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.